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molecular formula C10H7N3O2 B1417580 6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol CAS No. 871025-06-8

6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol

Cat. No. B1417580
M. Wt: 201.18 g/mol
InChI Key: PBBCBWBNKGAKGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07507740B2

Procedure details

To a solution of ethyl 3-amino-5-(2-furyl)-1H-pyrrole-2-carboxylate (2.58 g) in ethanol (35 mL) was added formamidine acetate (1.83 g), and the mixture was heated under reflux for 18 hrs. After cooling to room temperature, the precipitated solid was collected by filtration, washed with ethanol, and dried under reduced pressure at 60° C. to give the title compound (2.26 g).
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[C:5]([C:7]2[O:8][CH:9]=[CH:10][CH:11]=2)[NH:4][C:3]=1[C:12]([O:14]CC)=O.C(O)(=O)C.[CH:21](N)=[NH:22]>C(O)C>[O:8]1[CH:9]=[CH:10][CH:11]=[C:7]1[C:5]1[NH:4][C:3]2[C:12](=[O:14])[NH:22][CH:21]=[N:1][C:2]=2[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.58 g
Type
reactant
Smiles
NC1=C(NC(=C1)C=1OC=CC1)C(=O)OCC
Name
Quantity
1.83 g
Type
reactant
Smiles
C(C)(=O)O.C(=N)N
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hrs
Duration
18 h
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 60° C.

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C1=CC=2N=CNC(C2N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.26 g
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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